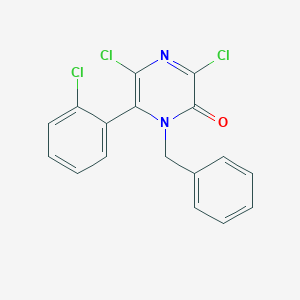
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. This compound is commonly referred to as BDPC and belongs to the class of pyrazinones. BDPC has been found to exhibit a wide range of biological activities, making it a promising candidate for further research and development.
作用机制
The exact mechanism of action of BDPC is not fully understood. However, it has been found to interact with the GABAergic system in the brain, which is involved in the regulation of anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals in the body.
生化和生理效应
BDPC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizure activity. BDPC has also been found to modulate the activity of voltage-gated sodium channels, which can lead to a reduction in pain perception.
实验室实验的优点和局限性
BDPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit a wide range of biological activities, making it a promising candidate for further research. However, there are also some limitations to the use of BDPC in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of BDPC is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on BDPC. One potential direction is the development of new drugs based on BDPC. Its wide range of biological activities makes it a promising candidate for the development of drugs for the treatment of neurological disorders. Another potential direction is the elucidation of the exact mechanism of action of BDPC. This could provide insights into the development of new drugs that target the GABAergic system or voltage-gated sodium channels. Finally, further research is needed to explore the potential applications of BDPC in other areas, such as cancer research and drug addiction treatment.
Conclusion:
In conclusion, 1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone is a promising compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. It exhibits a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has several advantages for use in lab experiments, including its stability and wide range of biological activities. However, there are also some limitations to its use, including its low solubility in water and the lack of understanding of its exact mechanism of action. Further research is needed to explore the potential applications of BDPC in drug development and other areas of research.
合成方法
BDPC can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with benzylamine to form the intermediate 1-benzyl-2-chlorobenzamide. This intermediate is then reacted with 3,5-dichloropyrazine-2-carboxylic acid to yield the final product, BDPC. This synthesis method has been optimized to produce high yields of the compound and has been widely used in research studies.
科学研究应用
BDPC has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. BDPC has also been found to have potential applications in the treatment of neurological disorders, such as epilepsy and anxiety disorders.
属性
CAS 编号 |
151936-24-2 |
|---|---|
产品名称 |
1-Benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone |
分子式 |
C17H11Cl3N2O |
分子量 |
365.6 g/mol |
IUPAC 名称 |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C17H11Cl3N2O/c18-13-9-5-4-8-12(13)14-15(19)21-16(20)17(23)22(14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI 键 |
IRATWBZJLZJQIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C(C2=O)Cl)Cl)C3=CC=CC=C3Cl |
其他 CAS 编号 |
151936-24-2 |
同义词 |
1-benzyl-3,5-dichloro-6-(2-chlorophenyl)pyrazinone U 94863 U-94863 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



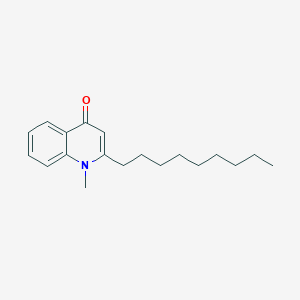
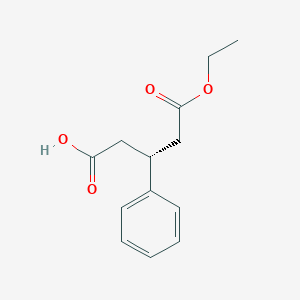
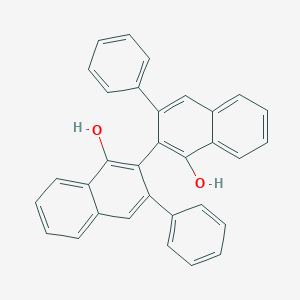
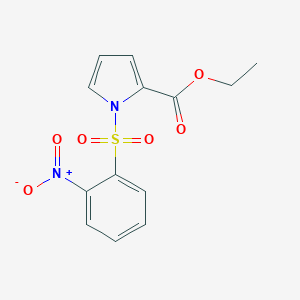
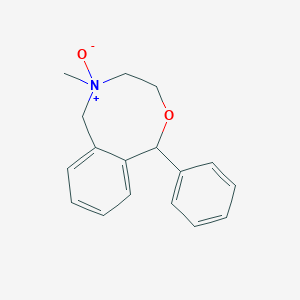
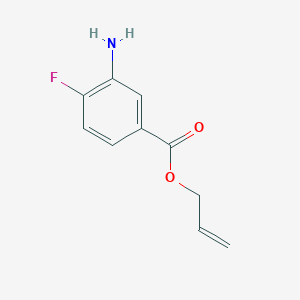
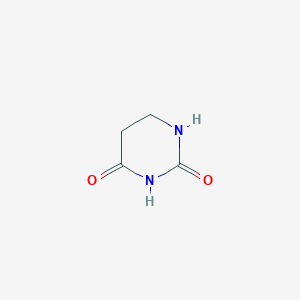
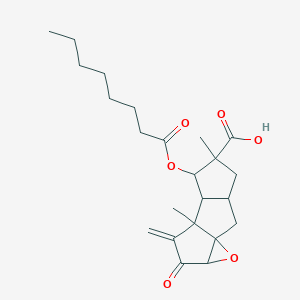
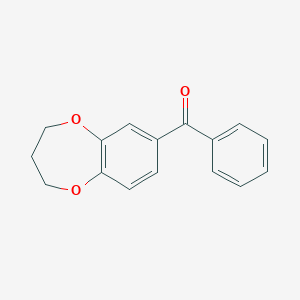
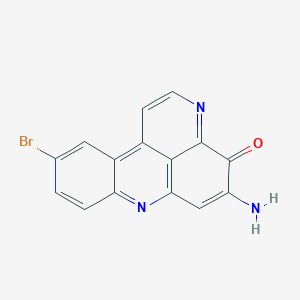
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

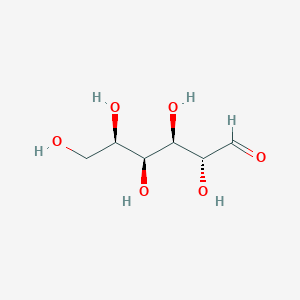
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)